![molecular formula C17H20Cl2N2O B1452486 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride CAS No. 1281193-55-2](/img/structure/B1452486.png)
1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride
Overview
Description
1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride is a psychoactive drug. It is the major metabolite of the antidepressant medications trazodone and nefazodone .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride is C17H20Cl2N2O . The molecular weight is 339.26 .Chemical Reactions Analysis
1-(3-Chlorophenyl)piperazine hydrochloride has been used in determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS . It has also been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride include a melting point of 42-47 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Structure
- The synthesis and chemical structure of derivatives related to 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride have been explored in various studies. For example, Wang Xiao-shan (2011) detailed the synthesis of a related compound, 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, providing insights into its chemical structure confirmed by IR, 1HNMR, and MS analysis (Wang Xiao-shan, 2011).
Anticancer and Antituberculosis Potential
- Various studies have investigated the potential anticancer and antituberculosis activities of compounds related to 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride. For instance, L. Yurttaş et al. (2014) synthesized and investigated 1,2,4-triazine derivatives bearing piperazine amide moiety for their anticancer activities (L. Yurttaş et al., 2014). Similarly, S. Mallikarjuna et al. (2014) conducted synthesis, anticancer, and antituberculosis studies on related compounds, revealing some compounds' significant activities in these areas (S. Mallikarjuna et al., 2014).
Neuropharmacological Research
- The neuropharmacological properties of piperazine derivatives have also been a subject of research. For example, D. Romero et al. (1994) synthesized analogues of a piperazine derivative, U-80493E, and evaluated their inhibition of HIV-1 reverse transcriptase, demonstrating the neuropharmacological relevance of such compounds (D. Romero et al., 1994).
Spectroscopic and Electrochemical Characterization
- Spectroscopic investigation of piperazine derivatives, including those related to 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride, has been conducted to understand their properties better. N. Prabavathi et al. (2015) used techniques like FT-IR, FT-Raman, NMR, and UV-Vis to investigate the vibrational and electronic properties of phenyl substituted compounds (N. Prabavathi et al., 2015). Additionally, Chiara Lucia Milanesi et al. (2021) described the electrochemical behavior and voltammetric determination of aryl piperazines, highlighting the electrochemical characterization of these compounds (Chiara Lucia Milanesi et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-[3-[(4-chlorophenyl)methoxy]phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.ClH/c18-15-6-4-14(5-7-15)13-21-17-3-1-2-16(12-17)20-10-8-19-9-11-20;/h1-7,12,19H,8-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNISSLWFHUTPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)
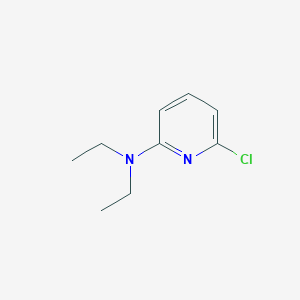
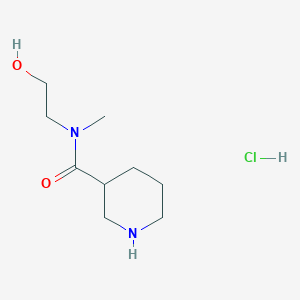
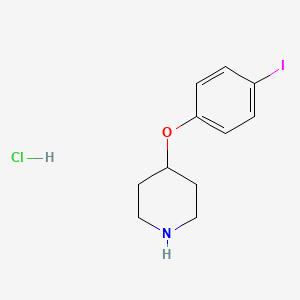
![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)
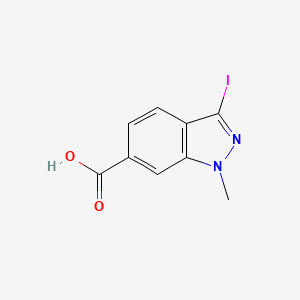

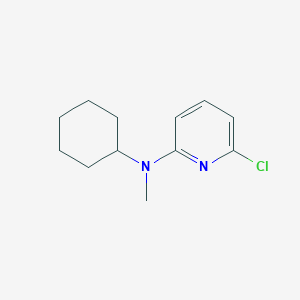
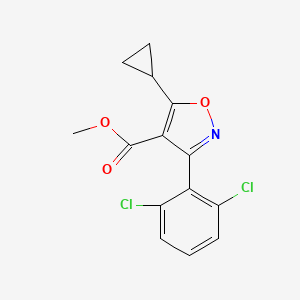
![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)

![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)